molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate CAS No. 207455-25-2

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

Cat. No. B1662254
M. Wt: 415.5 g/mol
InChI Key: AMTYJSWZECGJOO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine, also known as benzo​thiophenyl​cyclo​hexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class which is related to phencyclidine (PCP) . It has a molecular formula of C20H27NS .


Molecular Structure Analysis

The molecular structure of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine consists of a benzothiophenyl group attached to a cyclohexylpiperidine group . The average mass of the molecule is 313.500 Da and the monoisotopic mass is 313.186432 Da .


Physical And Chemical Properties Analysis

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±20.0 °C at 760 mmHg, and a flash point of 219.9±21.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 7.61 .

Scientific Research Applications

Inhibitor of Trypanothione Reductase

  • BTCP (1, 1‐(1‐benzo[b]thiophen‐2‐yl‐cyclohexyl) piperidine) was found to be a competitive inhibitor of trypanothione reductase, a potential drug target in trypanosome and leishmania parasites. This compound showed biological activity against T. brucei, although with limited selectivity against mammalian cells. Further, analogues with improved enzymatic and biological activity were developed (Patterson et al., 2009).

Involvement in the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

  • This compound was part of a study exploring novel anaplastic lymphoma kinase inhibitors for cancer treatment. The study examined the pharmacokinetic properties, including hydrolysis-mediated clearance and enzymatic stability, of various related compounds (Teffera et al., 2013).

Synthesis of 1-Benzothiophen-2-amines

  • Methods for synthesizing 1-benzothiophen-2-amines, which are key intermediates in producing compounds like Raloxifene and its analogs, were explored. This research contributes to understanding the chemical processes for synthesizing such compounds, which are important in medicinal chemistry (Petrov et al., 2015).

Synthesis and Cytotoxic Evaluation

  • Novel 1,2,3-triazole-4-linked cyclohexanones, starting from cyclohexanone, were synthesized and evaluated for their cytotoxic activity in human breast cancer cell lines. This work contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Mahdavi et al., 2016).

Anti-Inflammatory Drug Discovery

  • Two novel compounds, including a benzimidazole piperidine derivative, showed promising results as selective COX-2 inhibitors. This could have significant implications for developing safer anti-inflammatory drugs (Burayk et al., 2022).

properties

CAS RN

207455-25-2

Product Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

AMTYJSWZECGJOO-BTJKTKAUSA-N

Isomeric SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O

SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O

synonyms

1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 2
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
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1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
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1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
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1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 6
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

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